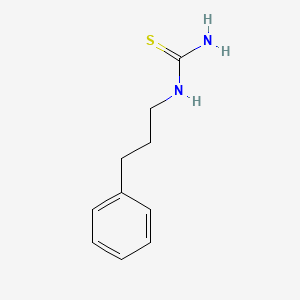

1-(3-Phenylpropyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWZOAHAJCELJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375142 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93168-20-8 | |

| Record name | 1-(3-Phenylpropyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93168-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Identity and Physicochemical Characteristics

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 1-(3-Phenylpropyl)-2-thiourea

Executive Summary: this compound, a member of the versatile N-substituted thiourea class of compounds, represents a molecule of significant interest to the chemical and pharmaceutical sciences. Thiourea derivatives are recognized for their broad spectrum of biological activities and their utility as intermediates in organic synthesis.[1][2][3] This guide provides a comprehensive technical overview of the core chemical properties, synthesis, and analytical characterization of this compound. By integrating foundational chemical principles with practical experimental insights, this document serves as an essential resource for researchers engaged in medicinal chemistry, drug development, and advanced organic synthesis. We will explore its molecular structure, physicochemical characteristics, detailed synthetic protocols, spectroscopic signature, and the pharmacological potential inherited from its parent scaffold.

Nomenclature and Structural Elucidation

This compound is an organosulfur compound characterized by a 3-phenylpropyl group attached to one of the nitrogen atoms of the thiourea core (SC(NH₂)₂). This substitution imparts specific steric and electronic properties that distinguish it from the parent thiourea molecule.

-

Chemical Name: this compound

-

Canonical SMILES: C1=CC=C(C=C1)CCCNC(=S)N[8]

-

InChI: InChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)[8]

Tautomerism: The Thione-Thiol Equilibrium

A fundamental chemical property of thiourea and its derivatives is the existence of tautomeric forms: the thione form (containing the C=S double bond) and the thiol form (containing the C-S single bond and an N=C double bond), also known as isothiourea.[1][9] In aqueous solutions and most common states, the thione form is predominant.[1][9] This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ability to act as a nucleophile or as a ligand for metal ions.

Caption: Thione-Thiol Tautomerism in this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The introduction of the lipophilic phenylpropyl group significantly influences these parameters compared to unsubstituted thiourea.

| Property | Value | Source |

| Molecular Weight | 194.30 g/mol | [4][7] |

| Melting Point | 111 °C | [5] |

| Boiling Point | 329.6 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.124 g/cm³ (Predicted) | [5] |

| XLogP3 | 1.9 - 2.5 | [5][7] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Topological Polar Surface Area | 70.1 Ų | [5] |

The XLogP3 value indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO and alcohols, and potentially influencing its ability to cross biological membranes.

Synthesis and Purification

Principle of Synthesis: Nucleophilic Addition

The most reliable and high-yielding method for synthesizing N-monosubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[2][10][11] This reaction is mechanistically straightforward: the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), followed by proton transfer to form the stable thiourea product. For this compound, this involves the reaction of 3-phenylpropylamine with a source of the thiocyanate group. A common laboratory-scale approach uses an in situ generated acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the amine.[1][2]

Detailed Experimental Protocol for Synthesis

This protocol describes a common two-step, one-pot synthesis adapted from established methodologies for N-acyl thiourea derivatives.[1][12]

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

3-Phenylpropylamine

-

Anhydrous acetone

Procedure:

-

Generation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirring suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is typically stirred for 30-60 minutes to form the intermediate, benzoyl isothiocyanate. The progress can be monitored by the formation of a potassium chloride precipitate.[12]

-

Formation of Thiourea: To the same flask containing the in situ generated isothiocyanate, add 3-phenylpropylamine (1.0 equivalent) dropwise. The addition is often exothermic and should be controlled.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically heated to reflux for 1-3 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[13]

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate, which is the N-benzoyl-N'-(3-phenylpropyl)thiourea intermediate, is collected by vacuum filtration.

-

Hydrolysis (if necessary): To obtain the title compound, the benzoyl group must be removed. This can be achieved by hydrolysis under basic conditions (e.g., refluxing with aqueous NaOH), followed by neutralization to precipitate the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are based on characteristic values for thiourea derivatives found in the literature.[2][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale for Solvent Choice: DMSO-d₆ is a common solvent for NMR analysis of thioureas because the acidic NH protons are readily observable and do not exchange as rapidly as they would in protic solvents like methanol-d₄.[2]

-

¹H NMR (Expected Signals in DMSO-d₆):

-

δ 9.5-8.0 ppm: Broad singlets corresponding to the two NH protons (NH and NH₂). Their chemical shift can be concentration and temperature-dependent.

-

δ 7.4-7.1 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the phenyl ring.

-

δ 3.4-3.2 ppm: A triplet or quartet (broadened by coupling to NH) for the -CH₂- group adjacent to the thiourea nitrogen.

-

δ 2.7-2.5 ppm: A triplet for the benzylic -CH₂- group.

-

δ 2.0-1.8 ppm: A multiplet (quintet or sextet) for the central -CH₂- group of the propyl chain.

-

-

¹³C NMR (Expected Signals in DMSO-d₆):

-

δ ~183 ppm: The characteristic signal for the thiocarbonyl (C=S) carbon.

-

δ 142-126 ppm: Signals for the aromatic carbons.

-

δ ~45-30 ppm: Signals for the three aliphatic carbons of the propyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is typically recorded using a KBr disc.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3400 - 3100 | N-H Stretching | Confirms the presence of amine groups. Often appears as multiple broad peaks.[17] |

| 3100 - 3000 | Aromatic C-H Stretching | Indicates the phenyl group. |

| 2950 - 2850 | Aliphatic C-H Stretching | Confirms the propyl chain. |

| ~1600, ~1490 | C=C Stretching | Aromatic ring vibrations. |

| ~1550 | N-H Bending | Amine scissoring vibration. |

| ~1280, ~1500 | N-C=S and C-N fragments | Vibrations characteristic of the thiourea core.[17] |

| ~1200, ~800 | C=S Stretching | Confirms the thiocarbonyl group.[17] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: For this compound, the exact mass is 194.0878.[5] In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 195.0951.

-

Key Fragmentation Pattern: A major fragmentation pathway would be the benzylic cleavage, leading to the formation of the tropylium ion at m/z 91.

Pharmacological Context and Biological Potential

The Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives are privileged scaffolds in drug discovery, exhibiting a remarkable range of biological activities.[1][18] This versatility stems from the thiourea moiety's ability to form strong hydrogen bonds and coordinate with metal ions, which are often present in the active sites of enzymes.[19] Documented activities include:

-

Antiviral: Including activity against HIV.[22]

-

Enzyme Inhibition: Targeting enzymes like tyrosinase and urease.[12][23]

Structure-Activity Relationship (SAR) and Potential Mechanisms

The biological profile of this compound is influenced by its distinct structural features:

-

Thiourea Core: This group is the primary pharmacophore, responsible for key interactions with biological targets through its hydrogen bond donor (NH) and acceptor (C=S) sites.

-

3-Phenylpropyl Group: This substituent introduces significant lipophilicity (XLogP3 ≈ 2.5), which can enhance cell membrane permeability and allow for hydrophobic interactions within target protein binding pockets. The flexible propyl linker allows the phenyl ring to adopt various conformations to optimize these interactions.

A potential mechanism of action, common for many bioactive molecules, is enzyme inhibition. The thiourea could bind to an enzyme's active site, blocking its function.

Caption: Potential binding modes of this compound in an enzyme active site.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a rich profile of interesting properties. Its synthesis is achievable through robust and established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the lipophilic phenylpropyl substituent on the biologically active thiourea scaffold makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on screening this compound against a panel of biological targets, such as kinases, proteases, and microbial enzymes, to fully elucidate its therapeutic potential and explore its development as a lead compound for novel therapeutics.

References

-

ResearchGate. Thiourea derivatives with pharmacological properties. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: A Detailed Review. [Link]

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

-

National Institutes of Health (NIH). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]

-

ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

ResearchGate. Synthesis of second-generation series of thiourea derivatives. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Indispensable Role of Thiourea in Pharmaceutical Synthesis. [Link]

-

Journal of the Iraqi University. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]

-

Biointerface Research in Applied Chemistry. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

PubChemLite. This compound (C10H14N2S). [Link]

-

PubChem. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408. [Link]

-

SpectraBase. 1-phenyl-3-propyl-2-thiourea - [FTIR] - Spectrum. [Link]

-

ScienceDirect. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. [Link]

-

Oakwood Chemical. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

-

PubChem. Thiourea, N-(2-phenylpropyl)-N'-2-thiazolyl- | C13H15N3S2 | CID 3001101. [Link]

-

MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. [Link]

-

NCBI Bookshelf. Table 1, Properties of Thiourea - 15th Report on Carcinogens. [Link]

-

PrepChem.com. Synthesis of phenyl thiourea. [Link]

-

PubChem. 1-(3-Acetylphenyl)-3-(1-phenylpropyl)thiourea | C18H20N2OS | CID 19675325. [Link]

-

MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

-

Wikipedia. Thiourea. [Link]

-

European Journal of Chemistry. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

-

CAS Common Chemistry. Phenylthiourea. [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

-

MDPI. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

-

ResearchGate. FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. [Link]

-

IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 9. Thiourea - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

- 16. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 1-(3-Phenylpropyl)-2-thiourea (CAS Number: 93168-20-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Phenylpropyl)-2-thiourea, a molecule of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and known biological activities, offering insights grounded in established scientific literature. This document is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives represent a significant class of compounds in the field of medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a versatile scaffold. This structural feature allows for diverse substitutions, leading to a wide array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The unique electronic and steric properties of the thiourea group contribute to its ability to interact with various biological targets, making it a privileged structure in drug design.

This compound, with its distinct combination of a phenylpropyl side chain and a thiourea core, has been investigated for its potential to modulate specific biological pathways. This guide will focus on the available technical information for this particular derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 93168-20-8 | [5] |

| Molecular Formula | C₁₀H₁₄N₂S | [5] |

| Molecular Weight | 194.30 g/mol | [5] |

| Predicted XlogP | 1.9 | [6] |

| Monoisotopic Mass | 194.08777 Da | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for thiourea formation. A common and effective route involves the reaction of an isothiocyanate with an amine.

Synthesis from 3-Phenylpropyl Isothiocyanate

One documented method involves the reaction of 3-phenylpropyl isothiocyanate with a source of ammonia. While the detailed experimental parameters from the primary literature are not fully available in the public domain, the general principle of this reaction is the nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Synthesis from 3-Phenylpropylamine

An alternative and widely used approach is the reaction of 3-phenylpropylamine with a thiocarbonyl transfer reagent. A specific protocol has been described in the literature, providing a clear pathway to this compound.

Experimental Protocol: Synthesis from 3-Phenylpropylamine

This protocol is based on the methodology described by van der Goot et al. in the European Journal of Medicinal Chemistry (1992).

Materials:

-

3-Phenylpropylamine

-

Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)

-

Acid (e.g., Hydrochloric Acid)

-

Solvent (e.g., Ethanol, Water)

Procedure:

-

Formation of the Isothiocyanate Intermediate (in situ): 3-Phenylpropylamine is reacted with a thiocyanate salt (such as KSCN or NH₄SCN) in the presence of an acid. This reaction generates the corresponding 3-phenylpropyl isothiocyanate in situ.

-

Reaction with Ammonia Source: The reaction mixture, now containing the isothiocyanate, is then treated with a source of ammonia to form the final thiourea product. In some variations of this synthesis, the amine starting material itself can react with the in situ generated isothiocyanate if the reaction conditions are not carefully controlled.

-

Work-up and Purification: The reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Causality Behind Experimental Choices:

-

The use of an in situ generated isothiocyanate is often preferred for its convenience and to avoid handling potentially volatile or unstable isothiocyanates.

-

The choice of solvent is critical for both the reaction and the purification. Ethanol is a common choice as it is a good solvent for the reactants and allows for the crystallization of the product upon cooling.

-

Acid catalysis is necessary for the formation of the isothiocyanate from the amine and thiocyanate salt.

Self-Validating System:

The purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (NMR, IR, MS) to ensure the absence of starting materials and byproducts.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.4 ppm. The propyl chain will exhibit signals for the three methylene groups, with chemical shifts influenced by their proximity to the phenyl and thiourea moieties. The N-H protons of the thiourea group will appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the phenyl ring, the propyl chain, and a key signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.

-

C=S stretching vibration, which can be found in the region of 1200-1400 cm⁻¹.

-

C-N stretching vibrations.

-

Aromatic C=C bending vibrations.

An available FTIR spectrum for the closely related compound, 1-phenyl-3-propyl-2-thiourea, can provide a reference for the expected peak positions.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 194.3 g/mol . Fragmentation patterns would likely involve cleavage of the propyl chain and the thiourea group.

Biological Activity and Potential Applications

While extensive biological data for this compound is limited in publicly accessible literature, the foundational work by van der Goot and colleagues points to its activity at the histamine H₃ receptor.[17]

Histamine H₃ Receptor Modulation

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[18][19][20] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. This makes the H₃ receptor an attractive target for the treatment of various neurological and psychiatric disorders.

The study by van der Goot et al. investigated a series of isothiourea analogs of histamine, including this compound, as potential agonists or antagonists of the histamine H₃ receptor. While the specific activity profile (agonist or antagonist) and potency (e.g., pA₂ or pEC₅₀ values) for this compound are not detailed in the available abstracts, its inclusion in this study strongly suggests it possesses activity at this receptor.

Diagram of Histamine H₃ Receptor Signaling:

Caption: Simplified overview of the inhibitory signaling of the histamine H₃ receptor.

Potential Therapeutic Applications

Given its likely activity at the histamine H₃ receptor, this compound could be a starting point for the development of therapeutic agents for conditions such as:

-

Cognitive Disorders: By modulating neurotransmitter release, H₃ receptor antagonists have been investigated for their potential to improve cognitive function in conditions like Alzheimer's disease and ADHD.

-

Sleep-Wake Disorders: The H₃ receptor plays a role in regulating the sleep-wake cycle, and antagonists have been explored for the treatment of narcolepsy.

-

Pain: Modulation of the histaminergic system has been implicated in pain pathways.

Other Potential Biological Activities

Based on the broader class of thiourea derivatives, this compound may also possess other biological activities that warrant investigation:

-

Antimicrobial Activity: Many thiourea derivatives have shown activity against a range of bacteria and fungi.[21][22]

-

Anticancer Activity: The thiourea scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines.[23][24]

-

Enzyme Inhibition: Thiourea derivatives have been reported to inhibit various enzymes, which could be a mechanism for their therapeutic effects.

Further research is required to explore these potential activities for this compound specifically.

Future Directions and Conclusion

This compound is a compound with a clear rationale for its synthesis and potential biological activity, particularly as a modulator of the histamine H₃ receptor. This technical guide has summarized the available information on its synthesis and physicochemical properties and has contextualized its potential applications within the broader field of medicinal chemistry.

To fully realize the potential of this compound, further research is essential. Key areas for future investigation include:

-

Detailed Biological Profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to fully characterize its biological activity profile.

-

Mechanism of Action Studies: Elucidation of the precise mechanism by which it exerts its effects at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.

This guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

References

-

SpectraBase. 1-phenyl-3-propyl-2-thiourea - Optional[FTIR] - Spectrum. [Link]

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Deriv

- A Thiourea Derivative of 2-[(1R)

- Characterization of the binding site of the histamine H(3) receptor. 2. Synthesis, in vitro pharmacology, and QSAR of a series of monosubstituted benzyl analogues of thioperamide. Journal of Medicinal Chemistry. 2001.

- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Monatshefte für Chemie - Chemical Monthly. 2007.

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. 2007.

-

PubChemLite. This compound (C10H14N2S). [Link]

-

PubChem. Phenylthiourea. [Link]

-

Journal of Drug Design and Medicinal Chemistry. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

ResearchGate. FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. [Link]

- Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Deriv

-

ResearchGate. 1H-NMR spectra of the thiourea derivatives. [Link]

-

SpectraBase. Thiourea - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (PDF) Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. [Link]

-

bioRxiv. Pharmacological characterization of seven human histamine H3 receptor isoforms. [Link]

-

Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

ResearchGate. Histamine receptor agonists (H 1 , H 2 , and H 3 ). [Link]

-

PubMed. Recovery of the histamine H3 receptor activity lost in yeast cells through error-prone PCR and in vivo selection. [Link]

-

ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

PubMed. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-PHENYL-2-THIOUREA(103-85-5) IR Spectrum [chemicalbook.com]

- 10. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Characterization of the binding site of the histamine H(3) receptor. 2. Synthesis, in vitro pharmacology, and QSAR of a series of monosubstituted benzyl analogues of thioperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Recovery of the histamine H3 receptor activity lost in yeast cells through error-prone PCR and in vivo selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiourea, phenyl- [webbook.nist.gov]

- 22. Thiourea, phenyl- [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

1-(3-Phenylpropyl)-2-thiourea molecular weight and formula

An In-Depth Technical Guide to 1-(3-Phenylpropyl)-2-thiourea

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and potential applications of this compound. It provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and insights into its relevance in medicinal chemistry.

Introduction: The Significance of the Thiourea Moiety

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea.[1] Its unique chemical structure, featuring a C=S double bond and two amine groups, allows for diverse chemical modifications and a wide range of biological activities.[2][3] The thiourea moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[3][4]

This compound incorporates a flexible three-carbon alkyl chain (propyl) separating a terminal phenyl group from the core thiourea structure. This combination of a hydrophobic aromatic ring and a polar, hydrogen-bonding capable thiourea group suggests potential for nuanced interactions with biological targets, making it a molecule of significant interest for further investigation.

Physicochemical and Structural Properties

A precise understanding of the molecular characteristics of this compound is fundamental for its application in experimental settings. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂S | [5][6] |

| Molecular Weight | 194.30 g/mol | [7][8][9] |

| CAS Number | 93168-20-8 | [5][6][10] |

| IUPAC Name | 1-(3-phenylpropyl)thiourea | |

| Synonyms | 3-phenylpropylthiourea | [11] |

| Melting Point | 111 °C | [9] |

| Boiling Point | 329.6 °C at 760 mmHg | [9] |

| Density | 1.124 g/cm³ | [9] |

| Monoisotopic Mass | 194.08777 Da | [11] |

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted thioureas is most commonly achieved through the reaction of a primary amine with an isothiocyanate.[2] This section details a robust, step-by-step protocol for the preparation of this compound from 3-phenylpropylamine.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Phenylpropylamine

-

Thiophosgene (CSCl₂)

-

Acetonitrile (anhydrous)

-

Ethyl Acetate

-

Ethanol

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-phenylpropylamine (1.0 eq) in anhydrous acetonitrile. Cool the flask to 0°C in an ice bath.

-

Causality: Acetonitrile is chosen as the solvent due to its polarity and inertness to the reaction conditions. The reaction is cooled to control the exothermic reaction with thiophosgene and minimize side product formation.

-

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in acetonitrile dropwise to the stirred amine solution over 30 minutes.

-

Causality: A slight excess of thiophosgene ensures the complete conversion of the starting amine to the intermediate isothiocyanate. The slow, dropwise addition is critical for safety and reaction control.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Self-Validation: TLC is used to track the disappearance of the starting amine, confirming the reaction is proceeding to completion.

-

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding cold water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to yield pure this compound as a crystalline solid.

-

Self-Validation: The purity of the final compound should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

-

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. The expected spectral features are derived from the distinct chemical environments within the molecule.

Expected Spectroscopic Signatures

Caption: Correlation of molecular structure with expected NMR and IR signals.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet at δ 7.2-7.4 ppm), the benzylic methylene protons (triplet at δ ~2.7 ppm), the central methylene protons of the propyl chain (multiplet at δ ~1.9 ppm), the methylene group adjacent to the nitrogen (triplet at δ ~3.4 ppm), and two broad singlets for the N-H protons.

-

¹³C NMR: The carbon spectrum will show signals for the thiocarbonyl carbon (C=S) at a characteristic downfield shift (~180 ppm). Aromatic carbons will appear in the δ 125-140 ppm region, while the three aliphatic carbons of the propyl chain will be visible in the upfield region (δ 25-45 ppm).

-

FT-IR: The infrared spectrum provides key functional group information. Strong N-H stretching bands are expected between 3100-3400 cm⁻¹. Aliphatic C-H stretching will be observed below 3000 cm⁻¹. A significant band around 1350 cm⁻¹ is characteristic of the C=S stretching vibration, a key indicator of the thiourea moiety.[12]

Applications in Research and Drug Development

Thiourea derivatives are versatile scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their capacity for metal chelation.[2][4] this compound, as a member of this class, holds potential in several therapeutic areas.

Caption: Potential applications of this compound in drug discovery.

-

Anticancer Activity: Numerous 1,3-disubstituted thiourea derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[13] The mechanism often involves targeting metabolic pathways or inducing apoptosis. The lipophilic phenylpropyl group in this compound could enhance cell membrane permeability, potentially improving efficacy.

-

Analgesic Properties: Structurally related thiourea compounds have been synthesized and evaluated for anti-nociceptive (pain-relieving) activity.[14][15] This suggests that this compound could be a candidate for screening in pain models.

-

Anti-inflammatory and Antioxidant Effects: The thiourea scaffold is known to be present in molecules with anti-inflammatory and antioxidant properties.[3] These activities are crucial for addressing diseases involving chronic inflammation and oxidative stress.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthesis route. Its molecular weight of 194.30 g/mol and formula C₁₀H₁₄N₂S provide the foundation for its study. The combination of a hydrophobic phenylpropyl tail and a polar thiourea head makes it an intriguing candidate for biological screening. Drawing from the extensive research into the medicinal applications of the broader thiourea class, this specific derivative warrants further investigation for its potential as an anticancer, analgesic, or anti-inflammatory agent. The protocols and data presented in this guide offer a solid framework for researchers to synthesize, characterize, and explore the therapeutic promise of this molecule.

References

-

1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem. Available at: [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubChem. Available at: [Link]

-

(PDF) Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity - ResearchGate. Available at: [Link]

-

1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem - NIH. Available at: [Link]

-

This compound (C10H14N2S) - PubChemLite. Available at: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI. Available at: [Link]

-

Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - MDPI. Available at: [Link]

-

Synthesis of phenyl thiourea - PrepChem.com. Available at: [Link]

-

This compound - Oakwood Chemical. Available at: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]

-

Thiourea, phenyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Thiourea - Wikipedia. Available at: [Link]

-

Thiourea - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Thiourea (CAS 62-56-6) - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - ResearchGate. Available at: [Link]

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed. Available at: [Link]

Sources

- 1. Thiourea - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1-Phenyl-3-propyl-2-thiourea | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [oakwoodchemical.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 93168-20-8 [chemicalbook.com]

- 11. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 12. mdpi.com [mdpi.com]

- 13. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure Elucidation of 1-(3-Phenylpropyl)-2-thiourea

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, from mechanistic studies to drug development, is built. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 1-(3-Phenylpropyl)-2-thiourea (C₁₀H₁₄N₂S), a representative small molecule. Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each step is presented from a problem-solving perspective, explaining the causality behind experimental choices and demonstrating how the data from each orthogonal technique are synthesized to assemble the final, validated molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a practical and logically sound framework for small molecule characterization.

Chapter 1: Foundational Analysis: Molecular Mass and Formula Verification via Mass Spectrometry

1.1. The Causality of Choice: Why Mass Spectrometry is the First Step

Before investing significant time in detailed structural mapping, it is imperative to confirm the most fundamental properties of the analyte: its molecular weight and elemental composition. Mass spectrometry is the definitive technique for this purpose.[1] By precisely measuring the mass-to-charge ratio (m/z) of the ionized molecule, we can verify that the synthesis produced a compound of the expected molecular weight. Furthermore, high-resolution mass spectrometry (HRMS) provides mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental formulas, offering a high degree of confidence in the molecular formula itself.[1]

1.2. Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

This protocol describes a self-validating system for obtaining a high-resolution mass spectrum.

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized this compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The formic acid aids in protonation, facilitating ionization in positive mode.

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive ESI (+)

-

Infusion Rate: 5 µL/min

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 250 °C

-

Mass Range: 50-500 m/z

-

Acquisition Mode: TOF-MS (for high resolution)

-

-

Internal Calibration: Include a known calibration standard in the run to ensure high mass accuracy.

1.3. Expected Data & Interpretation

The primary goal is to observe the protonated molecular ion, [M+H]⁺. For this compound (Molecular Formula: C₁₀H₁₄N₂S, Monoisotopic Mass: 194.0878 Da), the expected data are summarized below.[2]

Table 1: Predicted High-Resolution m/z Values for this compound Adducts

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₁₀H₁₅N₂S]⁺ | 195.0950 |

| [M+Na]⁺ | [C₁₀H₁₄N₂SNa]⁺ | 217.0770 |

| [M+K]⁺ | [C₁₀H₁₄N₂SK]⁺ | 233.0509 |

| Data sourced from predicted values for C₁₀H₁₄N₂S.[2] |

The observation of an ion at m/z 195.0950 (within a 5 ppm mass accuracy window) provides strong evidence for the successful synthesis of a compound with the elemental composition C₁₀H₁₄N₂S. This result validates the molecular formula before proceeding to more complex structural analysis.

Caption: Workflow for molecular formula confirmation via HRMS.

Chapter 2: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

2.1. The Causality of Choice: Probing the Molecular Bonds

With the molecular formula confirmed, the next logical step is to identify the functional groups present. FTIR spectroscopy is an ideal, rapid, and non-destructive technique for this purpose.[3] It measures the absorption of infrared radiation by specific covalent bonds, which vibrate at characteristic frequencies. For this compound, we expect to see clear evidence of the N-H bonds of the thiourea group, the C=S bond, aromatic C-H bonds from the phenyl ring, and aliphatic C-H bonds from the propyl chain.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet preparation is required, making this method fast and minimizing potential moisture contamination.

-

Instrument: An FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average 16 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis. This is automatically subtracted from the sample spectrum.

2.3. Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule. Key diagnostic peaks confirm the presence of the main structural components. The C=S bond vibration is known to be sensitive to coupling with other vibrations, leading to a wider potential range.[4][5]

Table 2: Key Diagnostic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| 3400–3100 | N-H Stretch | Thiourea (-NH-, -NH₂) | Often appears as two or more sharp or broad bands, confirming the amine/amide-like functionality.[6] |

| 3100–3000 | C-H Stretch (sp²) | Phenyl Ring | Characteristic of aromatic protons. |

| 2960–2850 | C-H Stretch (sp³) | Propyl Chain | Confirms the presence of the aliphatic linker. |

| ~1600, ~1470 | C=C Stretch | Phenyl Ring | Two distinct bands are typical for aromatic rings. |

| 1550-1640 | N-H Bend | Thiourea (-NH₂) | Often referred to as the thioamide II band, confirms the thiourea moiety.[6] |

| ~1410 | C-N Stretch | Thiourea | Part of the complex thioamide vibrations. |

| 770–730 & 710-690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong bands that are highly indicative of a monosubstituted benzene ring. |

| ~750 | C=S Stretch | Thiourea (Thioamide) | This peak can be weak and is coupled with other vibrations; its assignment requires care.[6][7] |

The combined presence of N-H, aromatic C-H, aliphatic C-H, and C=S/C-N vibrations strongly supports the proposed structure, justifying a deeper investigation by NMR.

Chapter 3: Assembling the Puzzle: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

3.1. The Causality of Choice: From Fragments to a Complete Picture

While MS confirms the formula and FTIR identifies the parts, Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that provides a complete, atom-by-atom map of the molecular structure in solution.[8]

-

¹H NMR reveals the chemical environment, number, and connectivity of all protons.

-

¹³C NMR provides a count of unique carbon atoms and identifies their functional type (aliphatic, aromatic, thiocarbonyl).

-

2D NMR (COSY, HSQC, HMBC) serves as the definitive tool to piece the fragments together, establishing bond-by-bond connectivity and validating the final structure.[9][10]

3.2. Experimental Protocol: Multi-technique NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent that will solubilize the compound well and its residual proton signal does not typically overlap with key analyte signals. Crucially, it allows for the observation of exchangeable N-H protons, which would be lost in solvents like D₂O or CD₃OD.[11][12]

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments to Acquire:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment (e.g., using the zgpg30 pulse program).

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (e.g., the propyl chain).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹J_CH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJ_CH). This is the key experiment for connecting disparate fragments.

-

3.3. Expected Data & Interpretation

The following tables summarize the predicted NMR data that, when combined, will allow for the unambiguous assignment of the this compound structure.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| a | 2H | 7.32 - 7.20 | m | 5H | Phenyl Ring Protons (ortho, meta, para) |

| b | 2H | 7.18 | t | ||

| c | 1H | ~7.8 (broad) | br s | 1H | -NH -CH₂- |

| d | 2H | ~7.2 (broad) | br s | 2H | -C(=S)-NH₂ |

| e | 2H | ~3.40 | q | 2H | -NH-CH₂ -CH₂- |

| f | 2H | ~2.65 | t | 2H | Ph-CH₂ -CH₂- |

| g | 2H | ~1.85 | p | 2H | -CH₂-CH₂ -CH₂- |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

| ~182.5 | C =S (Thiourea) | The thiocarbonyl carbon is highly deshielded, a key diagnostic signal.[12] |

| ~141.2 | Phenyl C (ipso) | Quaternary carbon attached to the propyl chain. |

| ~128.4 | Phenyl CH (ortho, meta) | Aromatic methine carbons. |

| ~125.9 | Phenyl CH (para) | Aromatic methine carbon. |

| ~42.1 | -NH-C H₂-CH₂- | Aliphatic carbon attached to electronegative nitrogen. |

| ~32.3 | Ph-C H₂-CH₂- | Benzylic carbon. |

| ~30.5 | -CH₂-C H₂-CH₂- | Central aliphatic carbon of the propyl chain. |

Synthesizing the Structure with 2D NMR:

-

COSY will establish the connectivity of the propyl chain by showing correlations between g ↔ f and g ↔ e .

-

HSQC will link each proton signal to its corresponding carbon signal from Tables 3 & 4.

-

HMBC provides the final connections:

-

Phenyl to Propyl: Protons f (benzylic, ~2.65 ppm) will show a 3-bond correlation to the ipso-phenyl carbon (~141.2 ppm) and 2-bond correlations to the ortho-phenyl carbons (~128.4 ppm), definitively linking the propyl chain to the phenyl ring.

-

Propyl to Thiourea: Protons e (~3.40 ppm) will show a 3-bond correlation to the thiocarbonyl carbon C=S (~182.5 ppm), unambiguously connecting the aliphatic linker to the thiourea functional group.

-

Caption: The integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound serves as a clear example of a rigorous, logical, and evidence-based scientific process. By strategically employing mass spectrometry for formula determination, FTIR for functional group identification, and a suite of NMR experiments for definitive connectivity mapping, we build an unassailable case for the final molecular structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for all subsequent research and development endeavors.

References

-

Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical and medicinal chemistry, 2(1), 1-23. Retrieved January 6, 2026, from [Link]

-

Pospieszny, T., & Piasecki, A. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 23(11), 2822. Retrieved January 6, 2026, from [Link]

-

Yusof, M. S. M., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(1), 232-241. Retrieved January 6, 2026, from [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved January 6, 2026, from [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-271. Retrieved January 6, 2026, from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 6, 2026, from [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2021). JETIR, 8(9). Retrieved January 6, 2026, from [Link]

-

Ragamathunnisa, M., et al. (2012). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 2(5), 20-25. Retrieved January 6, 2026, from [Link]

-

1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021, May 21). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-

FTIR spectrum of thiourea. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Matrix and ab initio infrared spectra of thiourea and thiourea-d4. (1998). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Ragamathunnisa, M., et al. (2012). Ultrasonic and spectroscopic investigation of thiourea in non-aqueous media. International Journal of Current Research and Review, 4(23), 30. Retrieved January 6, 2026, from [Link]

-

1-phenyl-3-propyl-2-thiourea - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

This compound (C10H14N2S). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 6, 2026, from [Link]

-

Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl] phenyl}-thiourea and urea derivatives with anti-nociceptive activity. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6336-6344. Retrieved January 6, 2026, from [Link]

-

Thiourea, phenyl-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Thiourea, phenyl-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2023). Molecules, 28(24), 8049. Retrieved January 6, 2026, from [Link]

-

Thiourea. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Phenylthiourea. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

1 H NMR spectrum of pure thiourea in DMSO-d 6. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

N-(3-Phenylpropyl)thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Arjunan, V., et al. (2011). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 2(2), 205-212. Retrieved January 6, 2026, from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14N2S) [pubchemlite.lcsb.uni.lu]

- 3. jetir.org [jetir.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 8. jchps.com [jchps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Phenylpropyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(3-Phenylpropyl)-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. While direct, extensive research on this specific molecule is nascent, the broader family of N-substituted thioureas has garnered significant attention for a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This technical guide synthesizes the current understanding of thiourea derivatives' mechanisms of action to propose a well-grounded, hypothesized mechanism for this compound. We will delve into its likely molecular interactions, focusing on kinase inhibition and the induction of apoptosis as primary modes of action. Furthermore, this guide provides detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses. Our approach is grounded in established structure-activity relationships (SAR) within the thiourea class, offering a robust framework for future investigation and drug development efforts.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea (SC(NH₂)₂) is a versatile scaffold in medicinal chemistry due to its ability to form various derivatives with a wide spectrum of biological activities.[1] The core structure, characterized by a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, allows for extensive substitution, leading to compounds with fine-tuned pharmacological profiles. Research has demonstrated that thiourea derivatives possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[2]

The biological activity of these compounds is intrinsically linked to the nature of the substituents on the nitrogen atoms. The presence of aromatic and alkyl groups, such as the 3-phenylpropyl moiety in our topic compound, significantly influences their lipophilicity, steric hindrance, and electronic properties, which in turn dictate their interaction with biological targets.[3][4]

Hypothesized Mechanism of Action of this compound

Based on the extensive literature on N-substituted thiourea derivatives, we hypothesize that this compound primarily exerts its biological effects through two interconnected mechanisms: inhibition of protein kinases and induction of apoptosis . The 3-phenylpropyl substituent is expected to play a crucial role in its bioactivity by enhancing its lipophilicity, thereby facilitating its transport across cellular membranes and its interaction with hydrophobic pockets within target proteins.[4]

Protein Kinase Inhibition: Targeting Aberrant Signaling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] Numerous thiourea derivatives have been identified as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.[4][6]

We propose that this compound acts as a Type I kinase inhibitor , competing with ATP for binding to the kinase domain. The thiourea moiety can form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP, a common feature of kinase inhibitors.[5] The 3-phenylpropyl group is hypothesized to extend into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the affinity and selectivity of the compound.

A particularly relevant target for thiourea derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[4][6] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels, a critical process for tumor growth and metastasis.

Proposed Interaction of this compound with a Kinase Active Site

Caption: Hypothesized binding mode of this compound in a kinase active site.

Induction of Apoptosis: Programmed Cell Death

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis. Many effective anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells.[2] Thiourea derivatives have been shown to induce apoptosis in various cancer cell lines.[2][7]

The induction of apoptosis by this compound is likely a downstream consequence of its kinase inhibitory activity. By blocking key survival signals mediated by kinases, the compound can shift the cellular balance towards apoptosis. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Structure-Activity Relationship (SAR) Insights

The proposed mechanism of action is supported by established structure-activity relationships for thiourea derivatives:

-

N-Alkyl and N-Aryl Substituents: The presence of both alkyl and aryl groups on the nitrogen atoms is often crucial for potent biological activity. The alkyl chain length can influence lipophilicity, with an optimal length often required for maximal activity.[3][8] The phenylpropyl group in our compound of interest provides a balance of flexibility and hydrophobicity.

-

Lipophilicity: Increased lipophilicity, conferred by substituents like the phenylpropyl group, generally enhances the ability of thiourea derivatives to penetrate cell membranes and interact with hydrophobic targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.[3]

-

Hydrogen Bonding Capacity: The N-H protons of the thiourea core are critical for forming hydrogen bonds with the backbone of target proteins, such as the hinge region of kinases.[5]

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path for investigating its kinase inhibitory and apoptosis-inducing activities.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal in the presence of the test compound indicates inhibition. A luminescence-based format, which measures the amount of ATP remaining after the kinase reaction, is a common and robust method.[9][10]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a series of dilutions of the test compound in kinase buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Prepare a master mix containing kinase buffer, recombinant human VEGFR-2 enzyme, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Prepare an ATP solution in kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the diluted test compound or vehicle control (DMSO in kinase buffer) to the appropriate wells.

-

Add the master mix to all wells except the "blank" (no enzyme) control.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Experimental Workflow for VEGFR-2 Kinase Assay

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., a line known to overexpress VEGFR-2, such as a human umbilical vein endothelial cell line (HUVEC) for anti-angiogenic assessment, or a cancer cell line like MCF-7 for general cytotoxicity) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

-

| Parameter | Description |

| Cell Line | e.g., HUVEC, MCF-7, A549 |

| Seeding Density | Optimized for logarithmic growth phase |

| Compound Concentrations | Serial dilutions (e.g., 0.1 to 100 µM) |

| Incubation Time | 48 or 72 hours |

| Detection Wavelength | 570 nm |

Table 1: Key Parameters for MTT Assay

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat the selected cancer cell line with this compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).

-

Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine).

-

-

Cell Staining:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

Use appropriate compensation controls for FITC and PI.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Apoptosis Assay Data Interpretation

Caption: Quadrant analysis of Annexin V-FITC/PI flow cytometry data.

Conclusion and Future Directions

This technical guide provides a scientifically grounded, hypothesized mechanism of action for this compound, centered on its potential as a kinase inhibitor and an inducer of apoptosis. The presence of the 3-phenylpropyl group is predicted to be a key determinant of its biological activity. The detailed experimental protocols outlined herein offer a clear and robust framework for researchers to test these hypotheses and further elucidate the pharmacological profile of this compound.

Future research should focus on a broader kinase profiling to identify the specific kinases inhibited by this compound and to assess its selectivity. In vivo studies using animal models of cancer will be crucial to evaluate its therapeutic efficacy and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

-

Synthesis and Bacteriostatic Activities of Bis(thiourea) Derivatives with Variable Chain Length. (2016). ResearchGate. [Link]

-

Vassilev, G. N., & Jonova, P. A. (1978). [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N'-halogenophenylthioureas]. Die Pharmazie, 33(5), 270–273. [Link]

-